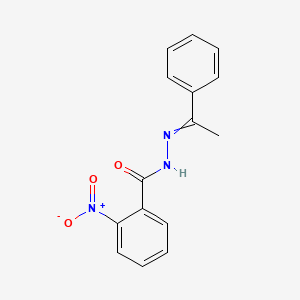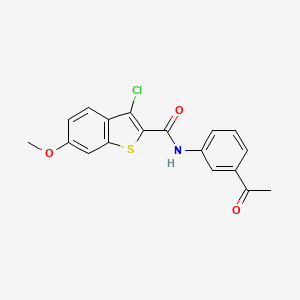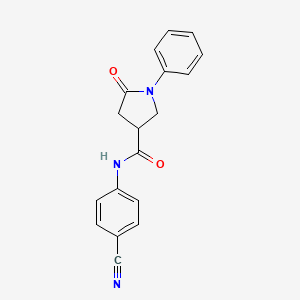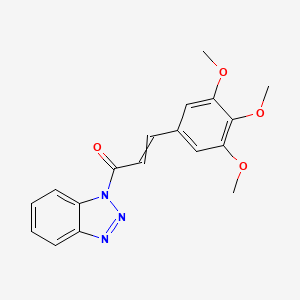
1-(2-Phenylethyl)-3-(pyridin-3-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)-3-(pyridin-3-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 2-phenylethylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under mild conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenylethyl)-3-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted thioureas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.
Substitution: Halogens, electrophiles; reaction temperature: 25-70°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparación Con Compuestos Similares
1-(2-Phenylethyl)-3-(pyridin-3-ylmethyl)thiourea can be compared with other thiourea derivatives to highlight its uniqueness:
Similar Compounds: 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)thiourea, 1-(2-Phenylethyl)-3-(pyridin-4-ylmethyl)thiourea.
Uniqueness: The presence of the pyridin-3-ylmethyl group in this compound imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H17N3S |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C15H17N3S/c19-15(18-12-14-7-4-9-16-11-14)17-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10,12H2,(H2,17,18,19) |
Clave InChI |
NYCJBVWSEMSQES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=S)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B12454324.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B12454337.png)

![Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)

![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)
![5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B12454371.png)
![Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12454384.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B12454389.png)
![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)


